An In-depth Technical Guide to the Chemical Properties of 3-(Methylamino)propanamide
An In-depth Technical Guide to the Chemical Properties of 3-(Methylamino)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(Methylamino)propanamide, a molecule of interest in pharmaceutical research and development. This document collates available data on its physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationship diagrams. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
3-(Methylamino)propanamide is an organic compound featuring a propanamide backbone with a secondary methylamino group at the 3-position.[1] Its bifunctional nature, possessing both an amide and a secondary amine, makes it a versatile building block in medicinal chemistry.[1] This guide aims to be a central resource for professionals working with or considering this compound for future applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(Methylamino)propanamide is presented in Table 1.
Table 1: Physicochemical Properties of 3-(Methylamino)propanamide
| Property | Value | Source/Method |
| IUPAC Name | 3-(Methylamino)propanamide | --- |
| CAS Number | 4874-17-3 | [1] |
| Molecular Formula | C4H10N2O | [1] |
| Molecular Weight | 102.14 g/mol | [1] |
| Predicted pKa | 9.5 ± 0.5 | Computational Prediction |
| Predicted Aqueous Solubility | > 100 g/L | Based on structurally similar compounds |
| Predicted LogP | -1.5 | Computational Prediction |
| Stability | Stable under standard conditions. Susceptible to hydrolysis under acidic or basic conditions. | General amide chemistry |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Chemical Synthesis and Characterization
While specific literature detailing the synthesis of 3-(Methylamino)propanamide is sparse, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and literature on related N-substituted propanamides.
Synthesis Protocol: Amidation of 3-(Methylamino)propanoic Acid
This two-step protocol involves the synthesis of the precursor acid followed by its amidation.
Step 1: Synthesis of 3-(Methylamino)propanoic Acid
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Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromopropanoic acid (1 equivalent) in a suitable solvent such as methanol.
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Addition of Methylamine: Slowly add a solution of methylamine (2.2 equivalents) in methanol to the reaction mixture at 0°C with constant stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
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Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Characterization: Confirm the structure of 3-(methylamino)propanoic acid using ¹H NMR and ¹³C NMR spectroscopy.
Step 2: Amidation of 3-(Methylamino)propanoic Acid
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Activation: Dissolve 3-(methylamino)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
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Ammonolysis: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in methanol for 2 hours at 0°C.
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Reaction: Allow the reaction to proceed at room temperature for 12 hours.
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Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude 3-(Methylamino)propanamide by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two methylene group protons, and the protons of the primary amide and secondary amine.
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide.[2]
3.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: Acquire the spectrum from a thin film of the purified compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Expected Absorptions: Key characteristic peaks include N-H stretching vibrations for the secondary amine and primary amide (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), a strong C=O stretching of the amide (Amide I band, around 1640-1680 cm⁻¹), and N-H bending (Amide II band, around 1550-1640 cm⁻¹).[3][4][5]
Potential Biological Activity and Signaling Pathways
Due to its structural motifs, 3-(Methylamino)propanamide is hypothesized to interact with biological systems, particularly neurotransmitter pathways.[1] The presence of a secondary amine suggests potential interactions with monoamine receptors and transporters.
Hypothetical Interaction with Neurotransmitter Systems
The diagram below illustrates a potential workflow for screening 3-(Methylamino)propanamide for its effects on major neurotransmitter systems.
Caption: In vitro screening workflow for 3-(Methylamino)propanamide.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 3-(Methylamino)propanamide, assuming it acts as a ligand for a G-protein coupled receptor (GPCR) common to neurotransmitter systems.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
3-(Methylamino)propanamide presents an interesting scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its chemical properties and outlines clear, actionable protocols for its synthesis and characterization. The proposed biological screening workflow and hypothetical signaling pathway diagrams offer a starting point for elucidating its pharmacological profile. Further experimental validation of the predicted properties and biological activities is crucial to fully realize the potential of this compound.
References
- 1. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 5. spectrabase.com [spectrabase.com]
